1-Propanamine, N-methoxy-
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Overview
Description
Methoxy(propyl)amine, also known as 3-methoxypropylamine, is an organic compound with the molecular formula C4H11NO. It is a clear, colorless liquid with an ammonia-like odor. This compound is primarily used as an intermediate in organic synthesis and as an emulsifier in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(propyl)amine can be synthesized through several methods. One common method involves the reaction of 3-chloropropylamine with methanol in the presence of a base, such as sodium hydroxide. Another method involves the hydrogenation of methoxyacetone in the presence of ammonia and a metallic hydrogenation catalyst, such as palladium on carbon or platinum on carbon .
Industrial Production Methods
In industrial settings, methoxy(propyl)amine is typically produced through the catalytic hydrogenation of methoxyacetone with ammonia. This method is preferred due to its high yield and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methoxy(propyl)amine undergoes various chemical reactions, including:
Oxidation: Methoxy(propyl)amine can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: Methoxy(propyl)amine can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Methoxy(propyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of methoxy(propyl)amine involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a nucleophile, participating in reactions with electrophilic centers in enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: Similar in structure but with a shorter carbon chain.
3-Ethoxypropylamine: Similar but with an ethoxy group instead of a methoxy group.
2-(2-Methoxyethoxy)ethanamine: Contains additional ether linkages
Uniqueness
Methoxy(propyl)amine is unique due to its specific combination of a methoxy group and a propylamine chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
CAS No. |
101196-26-3 |
---|---|
Molecular Formula |
C4H11NO |
Molecular Weight |
89.14 g/mol |
IUPAC Name |
N-methoxypropan-1-amine |
InChI |
InChI=1S/C4H11NO/c1-3-4-5-6-2/h5H,3-4H2,1-2H3 |
InChI Key |
IUVIGVRSTLVOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNOC |
Origin of Product |
United States |
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